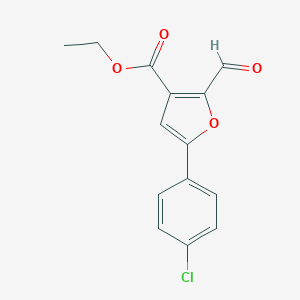

Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate

Description

Properties

IUPAC Name |

ethyl 5-(4-chlorophenyl)-2-formylfuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO4/c1-2-18-14(17)11-7-12(19-13(11)8-16)9-3-5-10(15)6-4-9/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFOQMTOCKSVCBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384013 | |

| Record name | ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175276-64-9 | |

| Record name | ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification via Acid Chloride Intermediates

A widely adopted method involves the conversion of 5-(4-chlorophenyl)-2-formyl-3-furoic acid to its corresponding acid chloride, followed by ethanol quenching. This two-step process leverages bis(trichloromethyl) carbonate (triphosgene) as a safer alternative to traditional reagents like thionyl chloride.

Reaction Conditions :

-

Step 1 (Acid Chloride Formation) :

-

Step 2 (Esterification) :

Mechanistic Insight :

Triphosgene acts as a carbonylating agent, with tetrabutyl urea facilitating chloride displacement. The exothermic esterification requires controlled ethanol addition to avoid side reactions.

Direct Formylation-Esterification Tandem Reactions

An alternative one-pot strategy introduces the formyl group during furan ring assembly. This method employs Vilsmeier-Haack formylation using dimethylformamide (DMF) and phosphoryl chloride, followed by in-situ esterification.

Key Parameters :

-

Formylation Agent : DMF/POCl₃ generates the electrophilic iminium intermediate.

-

Temperature : 0–5°C during formylation, warming to 25°C for esterification.

-

Solvent : Dichloromethane or chlorobenzene for improved selectivity.

Yield Considerations :

Optimization of Reaction Parameters

Solvent and Catalytic Effects

Patent data reveal solvent-dependent yields (Table 1):

| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Toluene | 110 | 95.6 | 99.6 |

| Orthodichlorobenzene | 145–150 | 96.0 | 99.2 |

| Tetrahydrofuran | 31 | 95.8 | 99.5 |

Polar aprotic solvents like tetrahydrofuran enhance chloride solubility, while aromatic solvents improve thermal stability. Catalytic tetrabutyl urea (0.01–0.05 eq) optimizes triphosgene activation without side-product formation.

Temperature and Reaction Time

-

Lower Temperatures (20–50°C) : Prolong reaction times (8–10 hours) but reduce decomposition.

-

Reflux Conditions (110–150°C) : Accelerate kinetics (1–3 hours) but require rigorous HCl scrubbing.

Physicochemical Characterization

Spectroscopic and Chromatographic Data

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate can undergo various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Ethyl 5-(4-chlorophenyl)-2-carboxy-3-furoate.

Reduction: Ethyl 5-(4-chlorophenyl)-2-hydroxymethyl-3-furoate.

Substitution: Ethyl 5-(substituted phenyl)-2-formyl-3-furoate.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate has shown potential in various medicinal chemistry applications:

- Anticancer Activity : Research indicates that compounds similar to this compound exhibit selective cytotoxicity against certain cancer cell lines. For example, studies have demonstrated that derivatives of this compound can target oncogenic pathways, potentially leading to the development of new anticancer agents .

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further investigation in the development of new antibiotics or antifungal agents. Its structural features allow for interaction with microbial targets, which could inhibit growth or replication .

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis:

- Building Block for Complex Molecules : The compound can be utilized as a building block in the synthesis of more complex organic molecules. Its furan ring and formyl group provide reactive sites for further functionalization, allowing chemists to create a variety of derivatives for specific applications .

- Synthesis of Furan Derivatives : It can be employed in the synthesis of other furan derivatives through various chemical reactions such as cycloaddition or substitution reactions. These derivatives often exhibit unique properties useful in pharmaceuticals and agrochemicals .

Case Studies and Research Findings

Several studies highlight the potential applications of this compound:

- Study on Anticancer Compounds : A study published in a reputable journal explored the anticancer properties of compounds derived from furan-based structures. The results indicated that modifications to the furan ring could enhance cytotoxicity against specific cancer types, suggesting that this compound could be a lead compound for further development .

- Synthesis Methodologies : Researchers have documented various methodologies for synthesizing this compound and its derivatives. These methodologies often involve multi-step synthetic routes that optimize yield and purity, demonstrating its versatility as an intermediate in organic synthesis .

Mechanism of Action

The mechanism of action of Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The formyl group can interact with active sites of enzymes, while the 4-chlorophenyl group can enhance binding affinity through hydrophobic interactions. The furan ring can contribute to the overall stability and specificity of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table compares Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate with structurally analogous compounds:

Key Observations:

- Substituent Effects: The formyl group in the target compound enhances polarity (PSA 56.51) compared to the methyl group in its analog (PSA 39.44), impacting solubility and intermolecular interactions .

- Biological Activity: Imidazole derivatives like Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl] acetate exhibit strong sirtuin inhibition (Sirt1, Sirt2, Sirt6), attributed to their heterocyclic core and adherence to Lipinski’s rule of five . In contrast, the furoate derivatives lack direct evidence of enzyme inhibition, highlighting the importance of heterocyclic scaffolds in epigenetic modulation.

Pharmacokinetic and Functional Comparisons

- Synthetic Accessibility: this compound is listed as discontinued in commercial catalogs , implying challenges in synthesis or purification compared to its imidazole counterparts, which are actively researched for anticancer applications .

- Safety Profile: All compounds share irritant properties, but the chlorosulfonyl derivative poses additional hazards due to its reactive substituent .

Biological Activity

Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a furan ring, a formyl group, and a chlorophenyl substituent. The presence of these functional groups contributes to its reactivity and interactions with biological targets. The compound can undergo various transformations, such as oxidation to form ethyl 5-(4-chlorophenyl)-2-carboxy-3-furoate or reduction to ethyl 5-(4-chlorophenyl)-2-hydroxymethyl-3-furoate.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes or receptors. The formyl group is known to engage with active sites on enzymes, while the hydrophobic nature of the 4-chlorophenyl group may enhance binding affinity. This compound has been explored for its potential as an inhibitor or modulator in various biochemical pathways.

Antimicrobial and Anticancer Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of similar compounds have shown significant antibacterial and antifungal activities, suggesting that this compound may possess similar properties . Additionally, compounds with structural similarities have been evaluated for their anticancer effects, particularly against non-small cell lung cancer (A549) cells. For example, certain flavonoids demonstrated potent inhibitory activity against A549 cells, indicating that modifications in structure can yield significant biological effects .

Hypolipidemic Effects

In related research, compounds similar to this compound have been tested for hypolipidemic activity. One study reported that a related compound reduced serum cholesterol and triglyceride levels significantly in animal models . This suggests that this compound may also exhibit lipid-lowering effects, warranting further investigation.

Case Studies and Research Findings

A number of studies have focused on the synthesis and evaluation of derivatives related to this compound:

- Study on Anticancer Activity : A series of synthesized flavonoids were tested against A549 cells. The most potent compound exhibited an IC50 value of 0.46 μM, significantly lower than that of the positive control (5-fluorouracil), indicating strong anticancer potential .

- Hypolipidemic Study : A related compound demonstrated a reduction in serum cholesterol by 23% and triglycerides by 35% at a dose of 0.05%, showcasing its therapeutic promise in managing lipid profiles .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions. A common approach involves cyclization of a furan precursor with a 4-chlorophenyl derivative under acidic or basic conditions. For example, chlorophenyl-substituted esters (e.g., ethyl 1-[(4-chlorophenyl)methyl]-3-methyl-2-oxocyclopentanecarboxylate) are hydrolyzed and functionalized to introduce formyl groups . Key factors include:

- Catalyst selection : Acidic catalysts (e.g., H₂SO₄) or Lewis acids (e.g., AlCl₃) for cyclization.

- Temperature control : Moderate heating (60–80°C) to avoid decomposition of the formyl group.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) to isolate the product.

Q. How is the crystal structure of this compound characterized, and what software tools are reliable for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. Key steps:

- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : SHELX programs (e.g., SHELXL for small-molecule refinement) are widely used due to robustness in handling twinned or high-resolution data. The software iteratively adjusts atomic coordinates and thermal parameters to minimize R-factors (<0.05 for high-quality datasets) .

Q. What analytical techniques are most effective for confirming the purity and functional groups of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR to confirm formyl (δ ~9.8–10.2 ppm) and ester (δ ~4.2–4.4 ppm for CH₂) groups.

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 294.05 for C₁₄H₁₁ClO₃).

- FTIR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C aromatic) .

Advanced Research Questions

Q. How does this compound interact with biological systems, and what mechanisms explain its species-specific effects?

- Methodological Answer : Studies on structurally similar compounds (e.g., ethyl tetrazole derivatives) reveal species-dependent responses due to metabolic differences. For example:

- Plant studies : PP528 (a tetrazole analog) reduced stomatal conductance in Malus domestica ‘Delicious’ but not in ‘Golden Delicious’, attributed to differential transport of the compound to apical meristems .

- In vitro assays : Use A549 and NCI-H460 cell lines to assess cytotoxicity via MTT assays. IC₅₀ values (e.g., 250 µM in A549 cells for an imidazole derivative) highlight structure-activity relationships (SAR) .

Q. What computational strategies are employed to predict the reactivity and stability of this compound under varying conditions?

- Methodological Answer :

- DFT studies : Gaussian09 with B3LYP/6-311+G(d,p) basis sets to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps). For example, ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate showed a HOMO-LUMO gap of 4.2 eV, correlating with stability .

- Molecular docking : AutoDock Vina to simulate interactions with target proteins (e.g., sirtuins), validated by experimental IC₅₀ data .

Q. How can researchers resolve contradictions in spectral or crystallographic data for this compound?

- Methodological Answer :

- Data reconciliation : Compare experimental XRD parameters (e.g., unit cell dimensions) with Cambridge Structural Database entries. For example, discrepancies in bond angles (±2°) may arise from crystal packing effects .

- Multi-technique validation : Cross-reference NMR, IR, and MS data to confirm functional group assignments. If inconsistencies persist, recrystallize the compound in alternative solvents (e.g., DMF/water vs. ethanol) to obtain higher-quality crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.